2-Hydroxyethyl 2-ethoxycarbothioylsulfanyl-2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-Hydroxyethyl 2-ethoxycarbothioylsulfanyl-2-methylpropanoate" is not directly mentioned in the provided papers. However, the papers discuss related compounds and reactions that could be relevant to the analysis of the compound . For instance, the preparation of methyl 2-arylpropanoates involves the treatment of 2-hydroxypropiophenone dimethyl acetals with sulfuryl chloride, which suggests a potential route for synthesizing related ester compounds . Additionally, the synthesis of 4-hydroxyalk-2-enoates via sulfinyl-Knoevenagel reaction indicates the versatility of sulfanylacetate derivatives in organic synthesis . The reactions of methyl amino propenoates with heteroarylhydrazines also provide insight into the reactivity of similar ethoxycarbonyl compounds .
Synthesis Analysis
The synthesis of related compounds involves the use of sulfuryl chloride and amides or weak bases to afford methyl 2-arylpropanoates, which upon hydrolysis yield acids with pharmaceutical relevance . The sulfinyl-Knoevenagel reaction is another synthetic approach that utilizes alkyl 2-(2-benzothiazolylsulfinyl)acetates to produce 4-hydroxyalk-2-enoates, which are important in the synthesis of biologically active compounds . These methods could potentially be adapted for the synthesis of "2-Hydroxyethyl 2-ethoxycarbothioylsulfanyl-2-methylpropanoate" by altering the starting materials and reaction conditions.
Molecular Structure Analysis
While the molecular structure of "2-Hydroxyethyl 2-ethoxycarbothioylsulfanyl-2-methylpropanoate" is not directly analyzed in the papers, the structure of related compounds such as methyl 2-arylpropanoates and 4-hydroxyalk-2-enoates are discussed. These compounds feature aryl and alkene groups, respectively, which are common functional groups in organic chemistry . The stereochemistry of these compounds is also of interest, as the aryl migration in the synthesis of methyl 2-arylpropanoates occurs with complete inversion of configuration .
Chemical Reactions Analysis
The papers describe various chemical reactions involving compounds with functional groups that might be present in "2-Hydroxyethyl 2-ethoxycarbothioylsulfanyl-2-methylpropanoate". For example, the sulfinyl-Knoevenagel reaction is used to synthesize 4-hydroxyalk-2-enoates, which could be related to the enoate structure of the compound . Additionally, the reaction of methyl amino propenoates with heteroarylhydrazines leads to the formation of hydrazonopropanoates and phenylpyrazoles, indicating the reactivity of such compounds towards nucleophiles .
Physical and Chemical Properties Analysis
The physical and chemical properties of "2-Hydroxyethyl 2-ethoxycarbothioylsulfanyl-2-methylpropanoate" are not detailed in the provided papers. However, the properties of similar compounds, such as methyl 2-arylpropanoates and 4-hydroxyalk-2-enoates, can be inferred. These compounds are likely to have distinct spectroscopic characteristics due to their functional groups, and their physical properties such as melting points, boiling points, and solubilities would be influenced by their molecular structures . The optically active 4-hydroxyalk-2-enoates obtained from the sulfinyl-Knoevenagel reaction also highlight the importance of chirality in the physical properties of these compounds .
Scientific Research Applications
Synthesis and Chemical Reactions
- An efficient synthesis process was developed for a related compound, chloromethyl 2-ethoxy-2-methylpropanoate, involving ethanolysis, sodium bisulfite purge, and conversion of a thiomethyl ester to a chloromethyl ester (Ragan et al., 2010).
- A study on nitroxide-mediated photopolymerization introduced an alkoxyamine compound bearing a chromophore group for generating alkyl and nitroxide radicals under UV irradiation, which could be related to the compound (Guillaneuf et al., 2010).
- Research on the acid-catalyzed hydrolysis of mono- and poly(ethylene glycol) methacrylates, catalyzed by sulfuric acid and organic monomeric acids, is relevant due to the structural similarities with 2-Hydroxyethyl 2-ethoxycarbothioylsulfanyl-2-methylpropanoate (Orekhov et al., 2018).
Catalytic and Polymerization Processes
- The study on catalytic activity dependence on morphological properties of acidic ion-exchange resins for the simultaneous ETBE and TAEE liquid-phase synthesis provides insights into catalytic processes relevant to compounds like 2-Hydroxyethyl 2-ethoxycarbothioylsulfanyl-2-methylpropanoate (Soto et al., 2018).
- A polymerization study focusing on the copolymerization reactions of 2-hydroxyethyl methacrylate (HEMA)/2-acrylamido-2-methylpropanesulfonic acid (AMPS) provides insights that could be relevant to the behavior of 2-Hydroxyethyl 2-ethoxycarbothioylsulfanyl-2-methylpropanoate in similar contexts (Aguilar et al., 2002).
Environmental and Biomedical Applications
- The removal of heavy metal ions from wastewater using a novel copolymer hydrogel based on 2-hydroxyethyl acrylate (HEA) and 2-acrylamido-2-methylpropane sulfonic (AMPS) acid provides insights into potential environmental applications of compounds structurally related to 2-Hydroxyethyl 2-ethoxycarbothioylsulfanyl-2-methylpropanoate (Li et al., 2013).
properties
IUPAC Name |
2-hydroxyethyl 2-ethoxycarbothioylsulfanyl-2-methylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4S2/c1-4-12-8(14)15-9(2,3)7(11)13-6-5-10/h10H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUVBHFVZXYGZAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=S)SC(C)(C)C(=O)OCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxyethyl 2-ethoxycarbothioylsulfanyl-2-methylpropanoate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.